molecular formula C21H25N3O2 B7466483 N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

Cat. No. B7466483
M. Wt: 351.4 g/mol
InChI Key: IOWLWBIJXXZAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide, commonly known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. AMPA belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

AMPA acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By blocking the 5-HT2A receptor, AMPA can modulate the release of serotonin and other neurotransmitters, resulting in its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
AMPA has been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and noradrenaline, which are involved in the regulation of mood, cognition, and perception. Additionally, AMPA has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These biochemical and physiological effects of AMPA make it a promising candidate for the treatment of anxiety, depression, and pain disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of AMPA is its high selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, AMPA has a good safety profile and is well-tolerated in animals, making it a suitable candidate for preclinical studies. However, one of the limitations of AMPA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of AMPA. One of the areas of interest is the development of more potent and selective analogs of AMPA that can be used for the treatment of anxiety, depression, and pain disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying the anxiolytic, antidepressant, and analgesic effects of AMPA. Finally, the development of new drug delivery systems for AMPA can improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, AMPA is a promising compound that has potential therapeutic benefits in the treatment of anxiety, depression, and pain disorders. The selective antagonist of the 5-HT2A receptor, AMPA can modulate the release of various neurotransmitters and decrease the activity of the HPA axis, resulting in its anxiolytic, antidepressant, and analgesic effects. Despite its limitations, AMPA has several advantages for lab experiments, including its high selectivity and safety profile. Further research is needed to develop more potent and selective analogs of AMPA and to understand its molecular mechanisms of action.

Synthesis Methods

AMPA can be synthesized by the reaction of 4-(3-methylphenyl)piperazine with 3-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of AMPA as a white solid with a melting point of 128-130°C.

Scientific Research Applications

AMPA has been studied for its potential therapeutic benefits in various areas such as anxiety, depression, and pain management. Research studies have shown that AMPA has anxiolytic and antidepressant properties, which make it a promising candidate for the treatment of anxiety and depression disorders. Additionally, AMPA has been shown to have analgesic properties, which can be useful in the management of chronic pain.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-5-3-8-20(13-16)24-11-9-23(10-12-24)15-21(26)22-19-7-4-6-18(14-19)17(2)25/h3-8,13-14H,9-12,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWLWBIJXXZAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

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